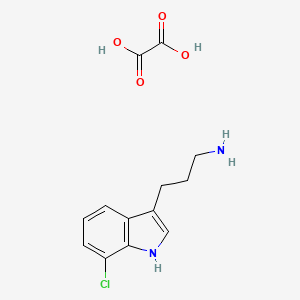

3-(7-氯-1H-吲哚-3-基)丙胺草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(7-chloro-1H-indol-3-yl)propylamine oxalate is a chemical compound with the molecular formula C13H15ClN2O4 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 3-(7-chloro-1H-indol-3-yl)propylamine oxalate consists of 13 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 298.722 Da .科学研究应用

多组分反应

吲哚衍生物,例如“3-(7-氯-1H-吲哚-3-基)丙胺草酸盐”,是合成活性分子的理想前体 . 它们是生成生物活性结构的必不可少且高效的化学前体 . 它们在多组分反应 (MCR) 中发挥着重要作用,MCR 是一种一步式收敛且可持续的策略,其中两种以上起始原料通过共价键结合形成单一产物 .

生物活性结构的合成

吲哚衍生物是必不可少的实体,存在于许多天然产物中,如吲哚生物碱、真菌和海洋生物 . 它们是生成生物活性结构的必不可少且高效的化学前体 .

抗氧化活性

吲哚核已表现出许多重要的生物活性,包括抗氧化 . 抗氧化剂是可以防止或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,机体在对环境和其他压力的反应中产生。

抗生素活性

吲哚衍生物已显示出抗生素活性 . 抗生素是强大的药物,可以对抗细菌感染。它们要么杀死细菌,要么阻止细菌繁殖。

抗炎活性

吲哚衍生物已显示出抗炎活性 . 抗炎剂是减少炎症的物质,炎症是免疫系统对损伤或疾病的反应。

抗癌活性

吲哚衍生物已显示出抗癌活性 . 抗癌剂是减少患癌风险、减缓癌细胞生长或杀死癌细胞的物质。

抗病毒活性

吲哚衍生物具有多种生物活性,即抗病毒 . 抗病毒药物是一种专门用于治疗病毒感染的药物。

抗菌活性

吲哚衍生物已显示出抗菌活性 . 抗菌剂杀死或阻止细菌、真菌或原生动物等微生物的生长。

作用机制

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that triggers a variety of biological responses . The interaction of these compounds with their targets can result in changes at the molecular level, leading to the observed biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. These pathways could be related to the aforementioned biological activities, such as antiviral, anti-inflammatory, and anticancer processes, among others.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels

生化分析

Biochemical Properties

3-(7-chloro-1H-indol-3-yl)propylamine oxalate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . Additionally, it has been shown to bind to multiple receptors, which may contribute to its diverse biological activities .

Cellular Effects

The effects of 3-(7-chloro-1H-indol-3-yl)propylamine oxalate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression and activity of certain genes involved in cell proliferation and apoptosis . Moreover, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 3-(7-chloro-1H-indol-3-yl)propylamine oxalate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions ultimately lead to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(7-chloro-1H-indol-3-yl)propylamine oxalate in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

In animal models, the effects of 3-(7-chloro-1H-indol-3-yl)propylamine oxalate vary with different dosages. At low doses, it has been found to have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

3-(7-chloro-1H-indol-3-yl)propylamine oxalate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of 3-(7-chloro-1H-indol-3-yl)propylamine oxalate within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-(7-chloro-1H-indol-3-yl)propylamine oxalate is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for its role in modulating cellular processes and biochemical reactions.

属性

IUPAC Name |

3-(7-chloro-1H-indol-3-yl)propan-1-amine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2.C2H2O4/c12-10-5-1-4-9-8(3-2-6-13)7-14-11(9)10;3-1(4)2(5)6/h1,4-5,7,14H,2-3,6,13H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPRWXMDBXYJLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CCCN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1284301.png)

![4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1284302.png)